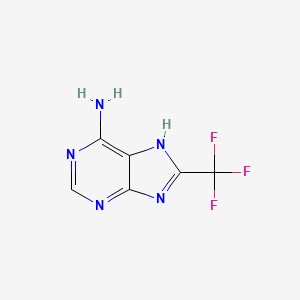

8-(Trifluoromethyl)-9H-purin-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWFSHBVFKCMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394520 | |

| Record name | 8-trifluoromethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-05-7 | |

| Record name | 2993-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-trifluoromethyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Purine Scaffold: a Privileged Structure in Drug Discovery

The purine (B94841) scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. It forms the backbone of the nucleobases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. Beyond this central role in genetics, purine derivatives are integral to cellular bioenergetics as seen in adenosine (B11128) triphosphate (ATP), and they participate in a vast array of signaling pathways.

This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry. Its ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, has led to the development of a multitude of approved drugs for diverse therapeutic areas. These include antiviral agents, anticancer therapies, and drugs for cardiovascular and inflammatory diseases. sigmaaldrich.commdpi.com The versatility of the purine core allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.

The Strategic Advantage of the Trifluoromethyl Group

The incorporation of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into bioactive molecules is a widely employed and highly effective strategy in modern drug design. The trifluoromethyl group imparts a unique set of properties that can dramatically enhance the therapeutic potential of a parent molecule.

One of the key benefits of the -CF3 group is its strong electron-withdrawing nature, which can significantly alter the acidity or basicity of nearby functional groups, thereby influencing molecular interactions and binding affinities. Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and enhance its bioavailability. Another critical advantage is the exceptional stability of the carbon-fluorine bond, which makes the -CF3 group resistant to metabolic degradation. This increased metabolic stability can lead to a longer duration of action in the body. The steric bulk of the trifluoromethyl group can also be strategically utilized to probe and optimize interactions with the binding pockets of target proteins.

The Research Trajectory of 8 Trifluoromethyl 9h Purin 6 Amine

The development of 8-(Trifluoromethyl)-9H-purin-6-amine, also known as 8-(trifluoromethyl)adenine, represents a logical convergence of the principles outlined above: the proven biological relevance of the purine (B94841) scaffold and the advantageous properties of the trifluoromethyl group. While extensive, publicly available research specifically detailing the biological activities of this particular compound is still emerging, its chemical structure suggests significant potential for investigation in several areas of chemical biology.

The primary rationale for synthesizing this compound is to create a novel purine analog with potentially enhanced or unique biological activities. The placement of the trifluoromethyl group at the 8-position of the adenine (B156593) core is a strategic choice. This position is often involved in key interactions within the binding sites of various enzymes, such as kinases. The introduction of the bulky and electron-withdrawing -CF3 group at this position could lead to altered selectivity and potency against specific biological targets.

One promising area of research for 8-(trifluoromethyl)purine derivatives is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a common target for inhibitors, and since ATP is a purine derivative, purine-based compounds are well-suited to act as competitive inhibitors. The unique electronic and steric properties of the 8-trifluoromethyl group could enable this compound to target specific kinases with high affinity and selectivity.

Furthermore, the fluorine atoms in the trifluoromethyl group make this compound an excellent candidate for use as a ¹⁹F NMR probe. ¹⁹F Nuclear Magnetic Resonance spectroscopy is a powerful tool in chemical biology for studying drug-protein interactions, as the fluorine signal provides a sensitive and unambiguous reporter of the molecule's local environment. This allows researchers to study binding events and conformational changes in real-time.

While the specific research trajectory of this compound is not yet extensively documented in peer-reviewed literature, its synthesis and availability from chemical suppliers indicate its value as a research tool and building block for the creation of more complex bioactive molecules. The investigation of its biological properties is an active area of interest, driven by the potential for this compound to serve as a lead for the development of novel therapeutics or as a probe to elucidate complex biological processes.

Below are tables detailing the basic properties of this compound and a list of other mentioned chemical compounds.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 8-(Trifluoromethyl)adenine |

| Molecular Formula | C₆H₄F₃N₅ |

| Molecular Weight | 203.12 g/mol |

| CAS Number | 2993-05-7 |

| Appearance | Solid |

| InChI Key | LMWFSHBVFKCMHW-UHFFFAOYSA-N |

An in-depth look at the synthetic methodologies and chemical behavior of this compound and its related analogs reveals a complex and evolving field of organic chemistry. The strategic introduction of the trifluoromethyl group into the purine scaffold, coupled with selective modifications at various positions, has led to the development of sophisticated chemical entities. This article explores the key synthetic strategies for constructing and functionalizing this important purine derivative.

Biological and Biochemical Investigations of 8 Trifluoromethyl 9h Purin 6 Amine Analogs

Inhibition of Enzymatic Targets and Associated Mechanisms

Kinase Inhibition Profiles and ATP-Competitive Mechanisms (e.g., IP6K, CHK1, ALK, BTK, DDR2)

Analogs of 8-(Trifluoromethyl)-9H-purin-6-amine have been investigated for their potential to inhibit various protein kinases, many of which are crucial in cell signaling pathways and have been implicated in diseases such as cancer. The trifluoromethyl group at the C-8 position of the purine (B94841) ring is a key structural feature in these investigations.

Inositol (B14025) Hexakisphosphate Kinase (IP6K)

A notable analog, N2-(m-trifluorobenzyl) N6-(p-nitrobenzyl)purine (TNP), which contains a trifluoromethyl group, has been identified as a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). nih.govtandfonline.com These enzymes are responsible for the synthesis of inositol pyrophosphates, such as IP7, which are important signaling molecules. mdpi.com TNP exhibits its inhibitory effect by competing with ATP for the binding site on the kinase, a common mechanism for kinase inhibitors. tandfonline.comresearchgate.net The inhibition of IP6K by TNP has been shown to reduce the cellular levels of IP7. mdpi.com Specifically, TNP was found to have an IC50 value of 0.47 µM for IP6K. tandfonline.com

Bruton's Tyrosine Kinase (BTK)

Derivatives of the purine scaffold have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target in B-cell malignancies. nih.govnih.gov A series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as potent BTK inhibitors. While not direct analogs of this compound, these studies highlight the potential of the purine core in targeting BTK. For instance, compounds 10d, 10i, and 10j in one study displayed highly potent anti-BTK kinase activity with IC50 values of 0.5, 0.5, and 0.4 nM, respectively. nih.gov Another BTK inhibitor, PCI-32765, demonstrated inhibition of B-cell proliferation with an IC50 of 8 nM. nih.gov

Checkpoint Kinase 1 (CHK1), Anaplastic Lymphoma Kinase (ALK), and Discoidin Domain Receptor 2 (DDR2)

As of the current literature, there is limited specific information available regarding the direct inhibition of CHK1, ALK, and DDR2 by this compound or its closely related analogs. While inhibitors of these kinases are of significant interest in cancer therapy, research has not yet extensively focused on this particular purine scaffold for these targets. nih.govnih.govnih.gov

Table 1: Kinase Inhibition by this compound Analogs and Related Purine Derivatives

| Compound/Analog | Target Kinase | IC50 | Mechanism of Action |

|---|---|---|---|

| N2-(m-trifluorobenzyl) N6-(p-nitrobenzyl)purine (TNP) | IP6K | 0.47 µM tandfonline.com | ATP-competitive tandfonline.com |

| Analog 10j (N,9-diphenyl-9H-purin-2-amine derivative) | BTK | 0.4 nM nih.gov | Not specified |

| Analog 10d (N,9-diphenyl-9H-purin-2-amine derivative) | BTK | 0.5 nM nih.gov | Not specified |

| Analog 10i (N,9-diphenyl-9H-purin-2-amine derivative) | BTK | 0.5 nM nih.gov | Not specified |

| PCI-32765 | BTK | 8 nM nih.gov | Not specified |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it an attractive target for cancer and autoimmune diseases. nih.gov While various classes of compounds have been identified as DHODH inhibitors, there is currently a lack of specific published data on the inhibition of DHODH by this compound or its direct analogs. nih.govnih.gov

Cytochrome P450 Enzyme Modulation (e.g., CYP3A4)

Cytochrome P450 enzymes, particularly CYP3A4, are central to the metabolism of a vast number of drugs. mdpi.comjmchemsci.com Modulation of these enzymes can lead to significant drug-drug interactions. Research has shown that some purine-based kinase inhibitors can also interact with CYP450 enzymes.

The IP6K inhibitor TNP, an analog containing a trifluoromethylbenzyl group, has been demonstrated to inhibit CYP3A4. tandfonline.com This inhibition is a critical consideration in the development of such compounds for therapeutic use. In one study, TNP was confirmed to inhibit CYP3A4 in a type I binding mode. tandfonline.com Efforts have been made to design analogs of TNP that retain IP6K inhibitory activity while minimizing CYP3A4 inhibition. For example, a derivative, compound 9, was developed that showed significantly reduced CYP3A4 binding while still moderately inhibiting IP6K with an IC50 of 16 µM. tandfonline.com

In Vitro Cellular Activity and Pathways

Antiviral Efficacy against RNA Viruses (e.g., Influenza A, Rhinovirus)

The purine scaffold is a well-established framework for the development of antiviral agents, particularly against RNA viruses.

Rhinovirus

A study on 8-substituted analogs of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine demonstrated significant activity against rhinovirus type 1B. nih.gov In this series, the parent compound showed an IC50 of 0.03 µM. The 8-amino and 8-bromo analogs were also highly active, with IC50 values of 0.36 µM and 1.4 µM, respectively. nih.gov This indicates that substitutions at the 8-position of the purine ring can modulate the antiviral potency.

Influenza A Virus

While there is extensive research on anti-influenza agents, including purine and nucleoside analogs, specific data on the efficacy of this compound or its close analogs against the Influenza A virus is not prominently available in the current literature. nih.govresearchgate.netmdpi.com

Table 2: Antiviral Activity of 2-(Trifluoromethyl)-9H-purine Analogs against Rhinovirus 1B

| Compound | Substitution at C-8 | IC50 (µM) |

|---|---|---|

| Parent Compound | H | 0.03 nih.gov |

| Analog 3 | Amino | 0.36 nih.gov |

| Analog 2 | Bromo | 1.4 nih.gov |

Anticancer Cytotoxicity in Cell Lines (e.g., Liver, Colon, Breast Cancer)

Analogs of this compound have shown promising cytotoxic activity against various human cancer cell lines. The inclusion of a trifluoromethylphenyl group at the C-8 position of the purine ring has been a feature of some of the more potent compounds.

A series of novel 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines were synthesized and evaluated for their in vitro cytotoxic activities. nih.gov Among these, analogs with a 4-trifluoromethylphenyl substitution at the C-8 position were found to be particularly potent against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.gov For example, one such analog exhibited an IC50 of 1-4 μM across these cell lines. researchgate.net Another study on 6,8,9-trisubstituted purine analogs showed that compound 6 had a superior cytotoxic activity against Huh7 liver cancer cells with an IC50 of 14.2 µM, which was more potent than the standard chemotherapeutic 5-Fluorouracil (30.6 µM). nih.gov

Table 3: Cytotoxicity of 8-(Trifluoromethyl)phenyl-Purine Analogs in Human Cancer Cell Lines

| Analog | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N6-(4-trifluoromethylphenyl)piperazine analog (27) | Huh7 (Liver) | 1 researchgate.net |

| N6-(4-trifluoromethylphenyl)piperazine analog (27) | HCT116 (Colon) | <4 researchgate.net |

| N6-(4-trifluoromethylphenyl)piperazine analog (27) | MCF7 (Breast) | <4 researchgate.net |

| Compound 19 (8-(4-trifluoromethylphenyl) derivative) | Huh7 (Liver) | 2.9 nih.gov |

| Compound 19 (8-(4-trifluoromethylphenyl) derivative) | FOCUS (Liver) | Not specified |

| Compound 19 (8-(4-trifluoromethylphenyl) derivative) | SNU475 (Liver) | Not specified |

| Compound 19 (8-(4-trifluoromethylphenyl) derivative) | SNU182 (Liver) | Not specified |

| Compound 19 (8-(4-trifluoromethylphenyl) derivative) | HepG2 (Liver) | 9.3 nih.gov |

| Compound 19 (8-(4-trifluoromethylphenyl) derivative) | Hep3B (Liver) | Not specified |

| Compound 6 (8-phenyl derivative) | Huh7 (Liver) | 14.2 nih.gov |

| 5-Fluorouracil (Control) | Huh7 (Liver) | 30.6 nih.gov |

| Fludarabine (Control) | Huh7 (Liver) | 28.4 nih.gov |

Cellular Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis)

The cytotoxic potential of purine analogs is often linked to their ability to interfere with fundamental cellular processes such as cell cycle progression and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest:

Purine and pyrimidine analogues have been shown to irreversibly prevent the transition of lymphocytes from the G1 to the S phase of the cell cycle. nih.gov This disruption of the cell cycle is a key mechanism of their antiproliferative effects. Studies on various substituted purine derivatives have demonstrated their capability to induce cell cycle arrest at different phases. For instance, some novel 2,6,9-trisubstituted purine derivatives have been found to cause cell cycle arrest at the S-phase in HL-60 cells. This effect on the cell cycle is a critical aspect of their potential as anticancer agents. The specific phase of cell cycle arrest can depend on the chemical nature of the substituents on the purine ring.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many therapeutic agents exert their effects by inducing apoptosis in cancer cells. Alkylated purines have been demonstrated to induce apoptosis in a cell cycle-dependent manner. oup.com The process of apoptosis involves a cascade of events, including the activation of caspases, which are key executioner enzymes.

Studies on N-(9H-purin-6-yl) benzamide (B126) derivatives have shown that these compounds can induce apoptosis and decrease cell proliferation in cancer cell lines. researchgate.net The induction of apoptosis by these purine analogs often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, a quinoline (B57606) derivative, PQ1, was found to induce apoptosis in breast cancer cells through the activation of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). researchgate.net

The stages of apoptosis can be monitored using various assays. Early-stage apoptosis is characterized by the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, which can be detected by Annexin V binding assays. sigmaaldrich.comnih.gov Mid-stage events include the activation of executioner caspases like caspase-3, while late-stage events involve DNA fragmentation, detectable by TUNEL assays. sigmaaldrich.com

Table 1: Effects of Purine Analogs on Cell Cycle and Apoptosis

| Compound Class | Cell Line(s) | Effect on Cell Cycle | Induction of Apoptosis | Key Findings |

| N-(9H-purin-6-yl) benzamide derivatives | Various cancer cell lines | - | Yes | Decreased cell proliferation and induced apoptosis. researchgate.net |

| 2,6,9-Trisubstituted purines | HL-60 | S-phase arrest | Yes | Showed potent and selective cytotoxicity. |

| Alkylated purines | CHEF/18 | G0/G1 arrest | Yes | Cell cycle-dependent induction of apoptosis. oup.com |

| Quinoline derivative (PQ1) | T47D breast cancer cells | - | Yes | Activated both caspase-8 and caspase-9. researchgate.net |

This table is generated based on data from studies on purine analogs and may not be directly representative of this compound.

Interactions with Nucleic Acids and Fluorescent Probes

The structural similarity of purine analogs to endogenous purines, adenine (B156593) and guanine, suggests that they can interact with nucleic acids, potentially disrupting their structure and function.

Nucleic Acid Interactions:

The introduction of bulky substituents at the C8 position of the purine ring can significantly influence the conformation of DNA. nih.gov For example, 8-substituted purines can favor the transition from the common right-handed B-DNA to the left-handed Z-DNA conformation. nih.gov This alteration in DNA structure can have profound effects on cellular processes such as transcription and replication. G-rich sequences of nucleic acids can form four-stranded structures known as G-quadruplexes, which are implicated in various biological processes. The binding of G-rich oligonucleotides can be influenced by the presence of modified purines. nih.gov

The interaction with DNA is a fundamental aspect of the mechanism of action for many purine-based drugs. These compounds can be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and subsequent cell death. medscape.com

Fluorescent Probes:

Some purine derivatives exhibit intrinsic fluorescence, making them useful as probes to study biological systems. The fluorescent properties are highly dependent on the specific chemical structure and the local environment. While the fluorescence of this compound itself has not been extensively characterized, studies on other modified purines provide a basis for its potential in this area. For instance, certain 8-azapurines and their nucleosides display fluorescence, which has been utilized to study enzyme kinetics. The synthesis of new fluorescent nucleotides based on 8-aryl-imidazo[2,1-i]purine derivatives has also been reported, with their fluorescence properties being sensitive to pH changes.

The development of fluorescent purine analogs is an active area of research, with applications in the study of nucleic acid structure and function, as well as in high-throughput screening for drug discovery.

Receptor Binding and Signaling Pathway Modulation (e.g., Serotonin (B10506) Receptors)

Beyond their roles as components of nucleic acids, purines like adenosine (B11128) and ATP act as important signaling molecules by binding to specific purinergic receptors. Furthermore, the structural features of purine analogs can allow them to interact with other receptor systems, including serotonin receptors.

Serotonin Receptor Binding and Signaling:

The serotonin (5-hydroxytryptamine, 5-HT) system is a major neurotransmitter system involved in a wide range of physiological and pathological processes. nih.gov There are multiple subtypes of serotonin receptors, each with distinct signaling pathways. nih.gov The purinergic and serotonergic systems are known to interact; for example, adenosine receptors can modulate the release of serotonin. nih.gov

The modulation of serotonin receptor signaling by novel compounds is a key strategy in the development of drugs for neuropsychiatric disorders. The potential for purine analogs to interact with this system warrants further investigation.

Table 2: Serotonin Receptor Binding Affinity of Selected Purine and Related Analogs

| Compound Class | Receptor Subtype | Binding Affinity (Ki or Kb) | Reference |

| Phenylpiperazine derivatives with purine-2,6-dione (B11924001) scaffold | 5-HT1A | High (nanomolar range) | researchgate.net |

| Phenylpiperazine derivatives with purine-2,6-dione scaffold | 5-HT7 | High (nanomolar range) | researchgate.net |

| Various tryptamine (B22526) analogs | 5-HT Receptors | Varied affinities | researchgate.net |

This table is based on data for purine analogs and related compounds and is intended to be illustrative of potential interactions. It does not represent direct data for this compound.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex purine (B94841) derivatives. arxiv.org For compounds like 8-(Trifluoromethyl)-9H-purin-6-amine and its ribonucleotide analogs, both ¹H and ¹⁹F NMR are crucial. ¹H NMR provides information about the number and connectivity of hydrogen atoms, while ¹⁹F NMR is specifically used to confirm the presence and the electronic environment of the trifluoromethyl (CF₃) group. nih.gov

In the synthesis of trifluoromethylated purine ribonucleotides, NMR is used to verify the structure of the final products. nih.govacs.org For instance, ¹⁹F NMR spectroscopy can monitor the enzymatic activities of pyrophosphatases on trifluoromethylated dinucleotide substrates, where the chemical shifts of the CF₃ group on the product (e.g., 8-CF₃-GMP) differ from the substrate, allowing for real-time observation of the reaction. nih.govacs.org The combination of various NMR techniques allows researchers to confirm the constitution and configuration of these complex molecules with high confidence. nih.gov

Table 1: Representative NMR Data for Trifluoromethylated Purine Derivatives This table illustrates the type of data obtained from NMR spectroscopy for structural analysis.

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range | Information Provided |

|---|---|---|---|

| ¹H | Purine Ribonucleoside | 6.0 - 8.5 ppm | Confirms protons on the purine core and ribose sugar. |

| ¹³C | Purine Ribonucleoside | 110 - 160 ppm | Elucidates the carbon skeleton of the purine and sugar moieties. |

| ¹⁹F | 8-CF₃-Purine Derivative | ~ -61 ppm | Confirms the presence and electronic environment of the 8-trifluoromethyl group. nih.govacs.org |

Mass Spectrometry Techniques for Compound Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, serving as a primary method for characterization and purity assessment. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is standard practice in the analysis of synthesized trifluoromethylated purines. nih.govacs.org

HRMS provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula. This is critical for confirming that the desired trifluoromethylation has occurred and that the final product has the correct molecular makeup. nih.gov Beyond structural confirmation, MS is integral to monitoring reactions and assessing the purity of the final compound by detecting any byproducts or residual starting materials. nih.gov In metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to identify and quantify metabolites of purine derivatives. nih.gov

Table 2: Mass Spectrometry Data for this compound This table shows an example of how mass spectrometry data is used to confirm compound identity.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₄F₃N₅ | The elemental composition of the target compound. |

| Theoretical Mass (Monoisotopic) | 203.0419 g/mol | The exact calculated mass for the specified formula. |

| Observed Mass (HRMS-ESI) | 203.0421 m/z | An experimental value that closely matches the theoretical mass, confirming the identity. nih.govacs.org |

| Purity Assessment | >98% (by LC-MS) | Indicates the sample is largely free of impurities. |

Optical Spectroscopy: Absorption and Emission Properties

The optical properties of purine derivatives can be significantly modulated by substitution. While the parent compound this compound is not intensely fluorescent, its derivatives can be engineered to create powerful fluorescent probes. By creating "push-pull" systems, where an electron-donating group (like the 6-amine) and an electron-withdrawing group (like a cyano- or trifluoromethyl-styryl group at the C8 position) are connected through the purine's π-conjugated system, compounds with strong fluorescence and high quantum yields can be synthesized. researchgate.net These molecules typically absorb ultraviolet (UV) light and emit visible light, with the specific wavelengths dependent on their exact chemical structure and environment. nih.gov

A key characteristic of fluorescent push-pull purine derivatives is their sensitivity to the local environment, a phenomenon known as solvatochromism. The fluorescence emission spectrum of these compounds often exhibits a significant red shift (a shift to longer wavelengths) as the polarity of the solvent increases. researchgate.netnih.gov This is due to the stabilization of a more polar intramolecular charge transfer (ICT) excited state in polar solvents.

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is also highly dependent on the solvent. nih.gov For some 6-amino-8-styryl purines, the quantum yield can be noteworthy, making them promising candidates for fluorescent probes in biological systems, as they remain fluorescent even in aqueous media. researchgate.net

Table 3: Illustrative Solvatochromic Effects on a Push-Pull Purine Derivative This table demonstrates how solvent polarity can influence the optical properties of a hypothetical fluorescent purine derivative.

| Solvent | Polarity | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Hexane | Low | 350 nm | 420 nm | 0.90 |

| Dichloromethane | Medium | 355 nm | 455 nm | 0.75 |

| Acetonitrile | High | 360 nm | 490 nm | 0.50 |

| Water | Very High | 365 nm | 520 nm | 0.30 |

For applications in biological imaging, such as fluorescence microscopy, probes that can be excited by two-photon absorption (2PA) are highly desirable. 2PA utilizes two lower-energy photons to excite the fluorophore to the same state that one high-energy photon would, which allows for deeper tissue penetration and reduced phototoxicity. Research on push-pull purine derivatives, including those with trifluoromethyl groups, has included 2PA analysis. researchgate.net These studies have shown that such compounds can exhibit induced two-photon fluorescence, highlighting their potential for development as advanced bioprobes for live-cell imaging. researchgate.net

X-ray Crystallography for Molecular Structure Determination and Ligand-Protein Complexes

Furthermore, X-ray crystallography is invaluable for understanding how these molecules interact with biological targets. By co-crystallizing a purine derivative with a target protein (e.g., a kinase), researchers can obtain a detailed snapshot of the ligand-protein complex. This reveals the specific binding mode and key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the compound's biological activity. nih.gov This structural information is critical for structure-based drug design, enabling the optimization of inhibitors for higher potency and selectivity.

Chromatographic Methods for Purity and Metabolic Stability Assessment (e.g., HPLC, MEKC, HLM)

Chromatographic techniques are essential for both the analysis and purification of synthetic compounds. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is routinely used to assess the purity of water-soluble trifluoromethylated purine derivatives and to purify them to a high degree. nih.govacs.orgnih.gov Micellar Electrokinetic Chromatography (MEKC) represents another high-resolution separation technique that can be applied to charged or neutral purine analogs.

A critical step in preclinical drug development is the assessment of a compound's metabolic stability. This is often evaluated using in vitro models, such as human liver microsomes (HLM), which contain key drug-metabolizing enzymes. srce.hrmdpi.com In these assays, the compound is incubated with HLM, and its concentration is monitored over time, typically by LC-MS. researchgate.net A compound that is rapidly degraded is said to have low metabolic stability, which can lead to poor bioavailability in vivo. The introduction of a trifluoromethyl group can sometimes enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a strategy that has been shown to have a protective effect in some molecules. nih.gov

Table 4: Example of a Metabolic Stability Assay in Human Liver Microsomes (HLM) This table shows hypothetical data for the metabolic stability of a purine derivative.

| Incubation Time (minutes) | % Parent Compound Remaining | Half-life (t₁/₂) | In Vitro Clearance (CL_int) |

|---|---|---|---|

| 0 | 100% | \multirow{5}{}{>60 min} | \multirow{5}{}{Low} |

| 5 | 98% | ||

| 15 | 95% | ||

| 30 | 91% |

| 60 | 85% | | |

Future Directions and Emerging Research Avenues for 8 Trifluoromethyl 9h Purin 6 Amine and Its Analogs

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of purine (B94841) analogs has been a subject of intense research, driven by their therapeutic potential. researchgate.net Historically, the construction of the purine core and its subsequent modification involved multi-step, often cumbersome procedures. nih.gov However, the future of synthesizing 8-(Trifluoromethyl)-9H-purin-6-amine and its derivatives is moving towards more efficient, scalable, and environmentally benign methodologies.

Recent advancements have focused on one-pot, multi-component reactions and the use of modern synthetic technologies. For instance, microwave-assisted synthesis has been shown to be a powerful tool for rapidly generating libraries of 8-arylmethyl-9H-purin-6-amine derivatives, offering significantly higher yields and shorter reaction times compared to traditional methods. nih.gov This approach avoids the need for intermediate purification steps, streamlining the production of diverse analogs for structure-activity relationship (SAR) studies. nih.gov

Sustainable or "green" chemistry principles are also being integrated into purine synthesis. Researchers are exploring electrochemical methods for the C6-hydroxyalkylation of purine nucleosides, using electrons as clean redox reagents and avoiding harsh chemical oxidants. acs.org This electro-organic synthesis represents a highly atom-economical and environmentally friendly strategy. acs.org Similarly, one-pot, three-component synthesis under green conditions has been successfully used to create novel purine analogues, demonstrating the feasibility of reducing waste and simplifying operational procedures. rsc.org Another innovative and sustainable approach is the use of solid-phase synthesis, where purine bases are constructed on a Merrifield resin, allowing for sequential and controlled addition of various functional groups before the final product is cleaved from the support. nih.gov

Future efforts will likely focus on expanding the repertoire of these sustainable methods for the specific synthesis of trifluoromethylated purines, potentially utilizing novel catalysts and bio-catalytic processes to enhance efficiency and selectivity.

| Synthetic Approach | Key Features | Potential Advantages for Purine Analog Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, sealed-vessel reactions at high temperatures and pressures. nih.gov | Reduced reaction times, improved yields, suitable for high-throughput synthesis. nih.gov |

| Electrochemical Synthesis | Uses electricity to drive redox reactions, avoiding chemical oxidants/reductants. acs.org | High atom economy, mild reaction conditions, environmentally friendly. acs.org |

| One-Pot Multi-Component Reactions | Combines multiple starting materials in a single reaction vessel to form a complex product. rsc.org | Operational simplicity, reduced waste, increased efficiency. rsc.org |

| Solid-Phase Synthesis | The molecule is built on a solid polymer support, simplifying purification. nih.gov | Amenable to automation, allows for easy removal of excess reagents. nih.gov |

Exploration of Undiscovered Biological Targets and Mechanistic Insights

While purine analogs are well-known for their roles as anticancer and antiviral agents, the full biological potential of this compound remains largely untapped. The introduction of the C8-trifluoromethyl group can dramatically alter the molecule's electronic properties and binding modes, suggesting it may interact with novel biological targets.

Future research will focus on screening this compound and its analogs against a broader range of biological targets. Given the diverse activities of purine derivatives—including antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer's effects—systematic evaluation against various enzyme families (e.g., kinases, transferases, helicases) and receptor types is warranted. rsc.org De novo purine synthesis (DNPS) pathways and the enzymes involved, such as adenylosuccinate lyase (ADSL) and aminoimidazole carboxamide ribonucleotide transformylase (ATIC), present potential targets for specifically designed purine derivatives. nih.gov

Unraveling the precise mechanisms of action is a parallel priority. For compounds that show promising activity, detailed mechanistic studies will be crucial. This involves identifying the direct binding partners and elucidating how this interaction translates into a cellular response. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to identify protein targets. Understanding these mechanisms is essential for optimizing lead compounds and predicting potential off-target effects.

Rational Design of Multi-Targeting Agents and Functional Probes

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer. nih.gov This has led to a growing interest in designing multi-targeting agents that can modulate several disease-relevant pathways simultaneously. The purine scaffold is an ideal framework for this approach due to its versatility and ability to be extensively modified. nih.govnih.gov

A promising strategy is molecular hybridization, where the this compound core is combined with other pharmacophores to create a single molecule capable of inhibiting multiple targets, such as different protein kinases involved in cancer progression. nih.gov The rational design of such molecules leverages computational modeling and a deep understanding of the structure-activity relationships of the parent fragments. For example, new purine derivatives have been designed to target the cyclooxygenase-2 (COX-2) enzyme in inflammation, and similar principles can be applied to other targets. rsc.org

The development of novel phenyltriazole derivatives to combat Methicillin-resistant Staphylococcus aureus (MRSA) by targeting cell wall biosynthesis serves as a powerful example of rational design. nih.gov This work highlights how a scaffold can be optimized to enhance efficacy and physicochemical properties, a strategy directly applicable to the 8-(trifluoromethyl)purine core for developing new classes of antibiotics or other therapeutic agents. nih.gov

Application in Chemical Probe Development for Biological Systems

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as chemical probes for studying biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to interrogate that target's function in cells or whole organisms.

The trifluoromethyl group is particularly advantageous for this application as the ¹⁹F nucleus is an excellent reporter for fluorine NMR spectroscopy, a technique that can provide detailed information about the probe's binding environment and conformational changes upon interacting with its target. This makes C8-trifluoromethylated purines valuable tools for target validation and mechanistic studies.

Furthermore, these molecules can be elaborated into more complex functional probes. For example, they can be appended with reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein. Such probes are instrumental in identifying and validating novel drug targets and in understanding complex biological pathways. The development of purine-based agents with specific cytotoxic activity against cancer cells provides a strong foundation for converting these molecules into probes to study cancer biology. nih.gov The synthesis of purine analogs with diverse substitutions at various positions demonstrates the chemical tractability required to create a toolbox of probes tailored for specific biological questions. rsc.orgnih.gov

Q & A

Q. What synthetic routes are commonly used to prepare 8-(Trifluoromethyl)-9H-purin-6-amine?

The compound is synthesized via nucleophilic substitution or microwave-assisted reactions. For example, derivatives of 8-substituted purines are often prepared by reacting brominated precursors with trifluoromethylating agents under nitrogen atmosphere at elevated temperatures (80–100°C). Purification typically involves preparative TLC or reversed-phase chromatography using gradients of acetonitrile/water with formic acid . Key characterization methods include:

- 1H/13C NMR : To confirm substitution patterns (e.g., δ ~8.17 ppm for purine protons).

- Mass spectrometry (MS) : ESI+ or HRMS to verify molecular weight (e.g., m/z 269.9 [M+H]+ for trifluoromethyl derivatives) .

Q. What analytical methods are critical for structural confirmation of this compound?

- NMR spectroscopy : Assigns chemical shifts to specific protons and carbons (e.g., trifluoromethyl groups show distinct 19F NMR signals).

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C8H5F3N5 requires m/z 228.0395) .

- HPLC : Assesses purity, with retention times tailored to solvent systems (e.g., CHCl3/ammoniacal MeOH = 25:1) .

Q. What are the primary biochemical targets of this compound?

The compound acts as a dual inhibitor of viral papain-like proteases (PLpro) in MERS-CoV and SARS-CoV, identified via high-throughput screening . It competitively inhibits MERS-CoV PLpro (IC50 = 6.0 µM) and allosterically inhibits SARS-CoV PLpro (IC50 = 11 µM) due to structural differences in the enzymes’ active sites .

Advanced Research Questions

Q. How can researchers determine the mechanistic differences (competitive vs. allosteric) in its inhibition of coronaviruses?

- Enzyme kinetics : Compare Lineweaver-Burk plots with varying substrate concentrations. Competitive inhibition shows increased Km without affecting Vmax, while allosteric inhibition alters Vmax .

- Structural studies : Use X-ray crystallography or cryo-EM to map binding sites. MERS-CoV PLpro has a flexible loop (GIETAVG) that accommodates competitive binding, whereas SARS-CoV PLpro’s loop (GNYQCG) favors allosteric modulation .

Q. How can structure-activity relationships (SAR) guide the design of more selective derivatives?

- Substitution at the 8-position : Bulky arylthio groups (e.g., 3,5-dichlorophenyl) enhance ER-targeting selectivity by increasing lipophilicity and steric hindrance .

- N9-modifications : Alkyl or benzyl groups improve membrane permeability. For example, 9-(pent-4-yn-1-yl) derivatives show enhanced cellular uptake .

- Data-driven optimization : Tabulate IC50 values against related targets (e.g., Grp94 vs. Hsp90) to prioritize analogs .

| Derivative | Target | IC50 (µM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| 8-(Trifluoromethyl)-9H-purine | MERS-CoV PLpro | 6.0 | Competitive inhibition | |

| 8-((3,5-Dichlorophenyl)thio) | Grp94 | 0.5 | 10-fold selectivity vs Hsp90 |

Q. What methodologies are recommended for high-throughput screening (HTS) of analogs?

- Fluorogenic assays : Use substrates like Ub-AMC to measure protease inhibition in real-time .

- Counter-screening : Test against off-target kinases (e.g., CK1α, ERK2) to rule out non-specific effects .

- Cellular assays : Validate antiviral activity in Vero E6 cells infected with pseudotyped coronaviruses .

Q. How can researchers address low solubility or stability during in vitro studies?

- Solubility enhancers : Use DMSO/PBS (1:1) or cyclodextrin-based formulations for aqueous assays .

- Stability testing : Monitor decomposition via LC-MS under physiological conditions (pH 7.4, 37°C). Trifluoromethyl groups enhance metabolic stability compared to hydroxyl or amine substituents .

Key Challenges and Methodological Considerations

- Data contradictions : Discrepancies in IC50 values may arise from assay conditions (e.g., substrate concentration, enzyme purity). Standardize protocols using reference inhibitors like GRL-0617 for PLpro .

- Synthetic yields : Low yields in alkylation reactions (e.g., 12–23% for 8-bromo derivatives) can be improved by optimizing base selection (Cs2CO3 vs. K2CO3) or solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.